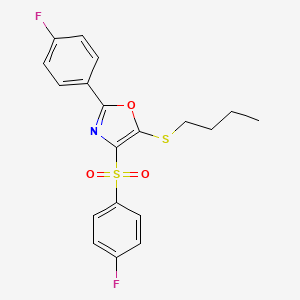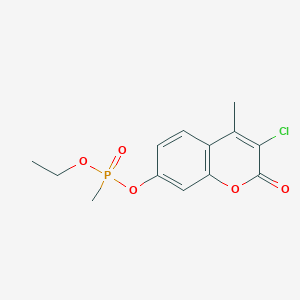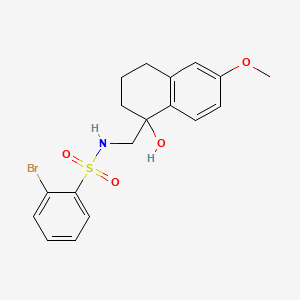
2-bromo-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two other carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of chemical transformations, including oxidations, aminations, halogenations, and various C-C bond-forming reactions .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
- A study discussed the synthesis and characterization of new benzenesulfonamide derivatives substituted zinc(II) phthalocyanines. These compounds, including zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrated properties useful for photodynamic therapy applications. Their fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are significant for Type II mechanisms in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
- Another study reported on the synthesis and characterization of zinc(II) phthalocyanine 3 substituted with benzenesulfonamide units containing Schiff base. The compound exhibited favorable properties as a potential photosensitizer candidate in photodynamic therapy for cancer treatment, thanks to its solubility in common solvents, adequate fluorescence, and effective singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Photocatalytic Applications
- Research on the photophysicochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents revealed its suitability for photocatalytic applications. The study highlighted the effects of these new type benzenesulfonamide derivatives as substituents on the photophysical and photochemical properties of the compound (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Structural Characterization
- A study on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which can be used in the prevention of HIV-1 infection, also mentioned the role of benzenesulfonyl and bromine atoms in the development of small molecular antagonists. This research contributes to the understanding of the potential medical applications of compounds containing benzenesulfonamide derivatives (Cheng De-ju, 2015).
properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c1-24-14-8-9-15-13(11-14)5-4-10-18(15,21)12-20-25(22,23)17-7-3-2-6-16(17)19/h2-3,6-9,11,20-21H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTROXUSANWWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)
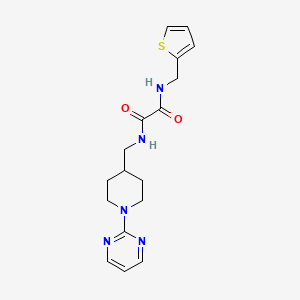
![[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2631565.png)
![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)
![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
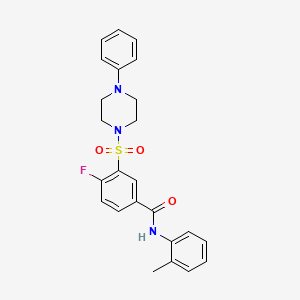
![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
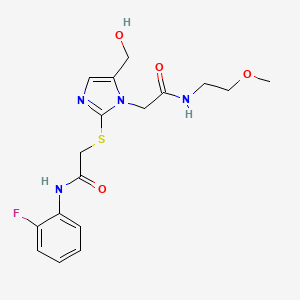
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
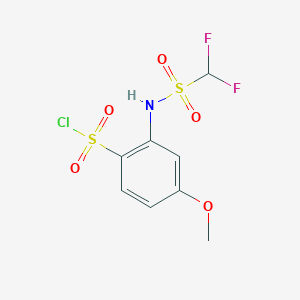
![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
